molecular formula C10H11BF4O4 B1447115 (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 1704073-53-9

(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1447115
CAS No.: 1704073-53-9
M. Wt: 282 g/mol
InChI Key: LASZZVXQTQBUID-UHFFFAOYSA-N
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Description

(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with fluorinated alkylating agents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Borane or lithium aluminum hydride can be employed as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenols

    Reduction: Boronate esters

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and binding affinity of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-(3-Fluoropropoxy)phenyl)boronic acid
  • (5-fluoro-2-((3-fluoropropoxy)methyl)phenyl)boronic acid

Uniqueness

Compared to similar compounds, (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both fluoropropoxy and trifluoromethoxy groups. This combination of functional groups can enhance its reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(3-fluoropropoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF4O4/c12-4-1-5-18-9-6-7(19-10(13,14)15)2-3-8(9)11(16)17/h2-3,6,16-17H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASZZVXQTQBUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)OCCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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